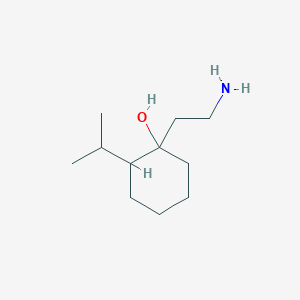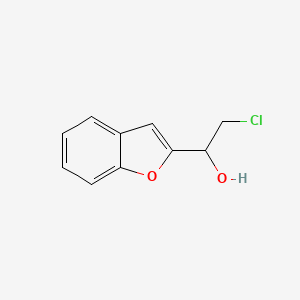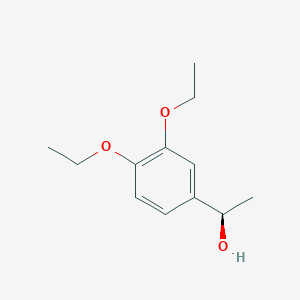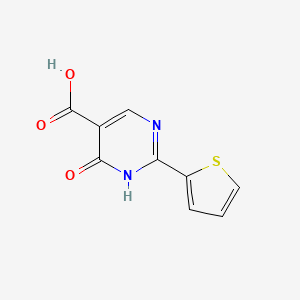![molecular formula C12H18ClNO2 B13207753 4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
4-[Butyl(methyl)amino]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It consists of a benzene ring substituted with amino and carboxyl groups. Although commercial samples may appear gray, it is typically a white solid and slightly soluble in water .
Preparation Methods
There are two main routes for synthesizing 4-aminobenzoic acid hydrochloride:
Reduction of 4-nitrobenzoic acid: This method involves reducing 4-nitrobenzoic acid to yield the desired compound.
Hoffman degradation of the monoamide derived from terephthalic acid: In this process, the monoamide derived from terephthalic acid undergoes a degradation reaction to form 4-aminobenzoic acid hydrochloride.
Chemical Reactions Analysis
4-Aminobenzoic acid hydrochloride can participate in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents would vary depending on the desired products.
Substitution Reactions: The amino and carboxyl groups make it amenable to substitution reactions, such as nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions would include derivatives of 4-aminobenzoic acid hydrochloride with modified functional groups.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other organic compounds.
Biology: 4-Aminobenzoic acid hydrochloride is an intermediate in the synthesis of folate by bacteria, plants, and fungi. Humans lack the enzymes to convert it to folate, but it plays a crucial role in these organisms.
Medicine: It has been used historically as an antihemorrhagic agent.
Industry: Its derivatives may find applications in pharmaceuticals, dyes, and other chemical processes.
Mechanism of Action
The exact mechanism by which 4-aminobenzoic acid hydrochloride exerts its effects depends on its specific application. For instance, in the context of folate synthesis, it participates in the tetrahydrofolate synthesis pathway. further research is needed to explore its molecular targets and pathways in different contexts.
Comparison with Similar Compounds
While 4-aminobenzoic acid hydrochloride shares some similarities with other aromatic compounds, its unique combination of functional groups sets it apart. Further investigation could involve comparing it to related compounds like 4-aminobenzoic acid (PABA) and 4-(aminomethyl)benzoic acid .
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4-[butyl(methyl)amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H |
InChI Key |
SLJSOJWQVLQFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)

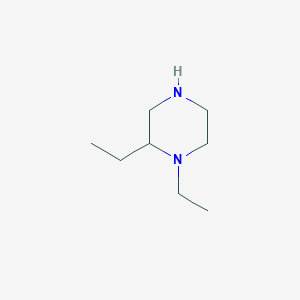
![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
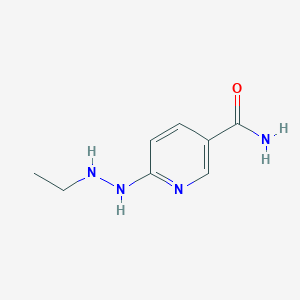

![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
